molecular formula C21H18N4O3 B11586309 2-Ethoxy-6-(4-methoxyphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine

2-Ethoxy-6-(4-methoxyphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B11586309
M. Wt: 374.4 g/mol
InChI Key: CCNYXINCYAGCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-6-(4-methoxyphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, a methoxyphenyl group, and an oxadiazole moiety

Preparation Methods

The synthesis of 2-Ethoxy-6-(4-methoxyphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the oxadiazole ring: This can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Final assembly: The different fragments are then coupled together under suitable reaction conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

2-Ethoxy-6-(4-methoxyphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or organolithium compounds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Ethoxy-6-(4-methoxyphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-(4-methoxyphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The pyridine and oxadiazole rings can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 2-Ethoxy-6-(4-methoxyphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine include:

Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

3-[2-ethoxy-6-(4-methoxyphenyl)pyridin-3-yl]-5-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C21H18N4O3/c1-3-27-21-17(19-24-20(28-25-19)15-10-12-22-13-11-15)8-9-18(23-21)14-4-6-16(26-2)7-5-14/h4-13H,3H2,1-2H3

InChI Key

CCNYXINCYAGCJF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=CC=C(C=C2)OC)C3=NOC(=N3)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.